2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-2-20-12-15(19)17-11-13-5-9-18(10-6-13)14-3-7-16-8-4-14/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOMRHBYXNVAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridylpiperidine with ethyl bromoacetate to form an intermediate, which is then subjected to amidation with ethylamine to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
*Assumed based on structural similarity to .
†Estimated from analogous compounds.
Key Observations:
- Pyridine Position : The pyridin-4-yl group in the target compound (vs. pyridin-2-yl in ) may alter electronic interactions with biological targets, as nitrogen positioning affects hydrogen bonding and receptor affinity .
- Ethoxy vs.
- Phenethyl vs. Pyridinyl : Opioid analogs like acetyl fentanyl feature a phenethyl-piperidine moiety critical for µ-opioid receptor binding, whereas the pyridinyl substitution in the target compound likely diverts activity away from opioid pathways .
Opioid Analogs (Acetyl Fentanyl and Methoxyacetylfentanyl)
- Mechanism : Bind to µ-opioid receptors via phenyl-acetamide and phenethyl-piperidine groups, inducing analgesia and respiratory depression .
- Key Difference: The target compound lacks the phenethyl group, suggesting non-opioid activity. Pyridinyl substitution may redirect binding to non-opioid receptors (e.g., nicotinic acetylcholine receptors) .
Antimicrobial Synergists (DMPI and CDFII)
- Structure : Indole derivatives with dimethylbenzyl-piperidine and pyridine groups.
- Activity : Synergize with carbapenems against MRSA via unclear mechanisms.
Goxalapladib
- Structure : Complex naphthyridine-acetamide with trifluoromethyl-biphenyl groups.
- Application : Atherosclerosis treatment via phospholipase A2 inhibition.
- Divergence : The target compound’s simpler structure lacks the extended aromatic systems required for phospholipase binding, limiting overlap in therapeutic use.
Biological Activity
2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridine moiety and an acetamide group. Its chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide |
| Molecular Formula | C15H23N3O2 |
| Molecular Weight | 277.37 g/mol |
| CAS Number | 2034378-37-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It may function as a ligand that modulates receptor activity or as an inhibitor of key enzymes involved in various biological pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, highlighting significant activity against various pathogens. For instance, derivatives similar to 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Pathogen | MIC (μg/mL) | MBC/MFC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | - |
| Staphylococcus epidermidis | 0.25 | - |
These derivatives also exhibited low hemolytic activity, indicating a favorable safety profile for potential therapeutic applications .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research into piperidine derivatives has shown that modifications can enhance cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited improved apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study assessed the efficacy of related piperidine derivatives against resistant bacterial strains, confirming their potential as new therapeutic agents .
- Cytotoxicity Studies : Research indicated that specific structural modifications in piperidine derivatives could lead to enhanced cytotoxic effects against cancer cells, suggesting a promising avenue for drug development targeting cancer treatment .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
